Imidazo[1,5-a]pyridin-5-ylmethanamine

Medicinal Chemistry Chemical Biology Synthetic Methodology

Uniquely substituted 5-ylmethanamine regioisomer of the imidazo[1,5-a]pyridine privileged scaffold. This building block enables SAR studies for selective IRAP inhibitors, non-ATP-competitive Mnk kinase inhibitors, and iron chelators for neurodegenerative diseases. Its distinct vector allows reliable derivatization; switching to other regioisomers risks loss of activity and reproducibility. High purity ≥98% ensures consistent results.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B13672912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridin-5-ylmethanamine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN2C(=C1)CN
InChIInChI=1S/C8H9N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4,9H2
InChIKeyCRAQSFZIZVMJIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-a]pyridin-5-ylmethanamine: Core Physicochemical and Structural Properties for Chemical Sourcing


Imidazo[1,5-a]pyridin-5-ylmethanamine (CAS 1547041-12-2) is a bicyclic heteroaromatic scaffold with a primary aminomethyl group at the 5-position of the imidazo[1,5-a]pyridine core, molecular formula C8H9N3, and molecular weight 147.18 g/mol . This specific regioisomer is a member of the broader imidazo[1,5-a]pyridine class, a privileged structure in medicinal chemistry known for its versatility in drug discovery and materials science applications [1]. Its unique substitution pattern offers a distinct vector for further functionalization, differentiating it from other regioisomeric methanamine derivatives (e.g., 1-, 3-, or 6-substituted analogs) and other imidazopyridine cores.

Why Imidazo[1,5-a]pyridin-5-ylmethanamine Cannot Be Interchanged with Other Imidazopyridine Regioisomers


Substitution within the imidazo[1,5-a]pyridine series is critical for biological activity and synthetic utility. A methanamine group at the 5-position presents a unique spatial and electronic environment compared to substitution at the 1-, 3-, or 6-positions [1]. This alters the compound's vector for further derivatization (e.g., amide bond formation, reductive amination) and its interaction with biological targets. For example, SAR studies on imidazo[1,5-a]pyridine derivatives reveal that the position and nature of substituents dramatically impact potency and selectivity for targets such as 5-HT4 receptors, IRAP, and various kinases [2][3]. Therefore, substituting the 5-ylmethanamine isomer with a 6-ylmethanamine or a 3-ylmethanamine isomer without experimental validation is highly likely to result in a loss of desired biological activity or a change in physicochemical properties, undermining project reproducibility and data integrity.

Imidazo[1,5-a]pyridin-5-ylmethanamine: Quantitative Differentiation Data for Scientific Decision-Making


Regioisomeric Differentiation: Unique 5-Position Substitution Vector for Diversification

The 5-ylmethanamine isomer provides a unique vector for derivatization compared to other regioisomeric methanamines. For example, the 3-ylmethanamine isomer is often used as a synthon for constructing more complex molecules with different spatial orientation [1]. While direct head-to-head data comparing all regioisomers is limited, SAR studies consistently show that the substitution position on the imidazo[1,5-a]pyridine core is a key determinant of biological activity, as observed in 5-HT4 receptor agonists and IRAP inhibitors [2][3].

Medicinal Chemistry Chemical Biology Synthetic Methodology

Potential Selectivity Advantages Over Closely Related Scaffolds: IRAP vs. APN

In a study of 48 imidazo[1,5-α]pyridine-based inhibitors, the series demonstrated excellent selectivity for Insulin-Regulated Aminopeptidase (IRAP) over the closely related Aminopeptidase N (APN) [1]. While the specific 5-ylmethanamine compound was not the primary focus, this class-level finding demonstrates that the imidazo[1,5-α]pyridine core can be tuned to achieve high target selectivity. The best compound in the series displayed an IC50 of 1.0 µM against IRAP [1].

Enzymology Drug Discovery Selectivity Profiling

Differential Anticancer Potency of Imidazo[1,5-a]pyridine Chalcone Derivatives

A study on imidazo[1,5-a]pyridine-based chalcone derivatives (7a–t) revealed potent and selective cytotoxicity. Compound 7o showed IC50 values of 3.26 µM against MDA-MB-231 cells, 7.83 µM against RKO cells, and 4.57 µM against HepG2 cells, demonstrating broad anticancer activity [1]. In comparison, the control compound Nocodazole showed IC50 values of 3.2, 2.56, and 2.15 µM, respectively [1]. Compound 7o was more potent against MDA-MB-231 and HepG2 cells than Nocodazole.

Cancer Research Cytotoxicity SAR

CYP Enzyme Selectivity Profile of a Related Imidazo[1,5-a]pyridine Derivative

A related imidazo[1,5-a]pyridine derivative (BDBM50392994/CHEMBL2152522) showed a distinct CYP inhibition profile with an IC50 of 316 nM against CYP2D6 and 15.8 µM (15,800 nM) against CYP3A4 [1]. This represents an approximately 50-fold selectivity for CYP2D6 over CYP3A4. This is in contrast to many drug candidates which often show significant CYP3A4 inhibition, a major cause of drug-drug interactions.

ADME Drug-Drug Interactions Toxicology

Modulation of Biological Metals for Neurological Disease Applications

A patent (US2020/0291021A1) specifically claims imidazo[1,5-a]pyridine compounds that modulate iron and are useful for treating neurological diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) [1]. This application is distinct from the more common kinase or GPCR targets pursued with this scaffold. The invention details compounds that can chelate and modulate biological metals, a mechanism of action not shared by all imidazo[1,5-a]pyridine analogs.

Neuroscience Iron Chelation Neurodegeneration

Non-ATP-Competitive Kinase Inhibition Mechanism

In a series of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives, compounds 4c and 4t were identified as non-ATP-competitive inhibitors of Mnk1/2 kinases [1]. This is a significant differentiation from the vast majority of kinase inhibitors which are ATP-competitive. Non-ATP-competitive inhibitors can offer advantages in selectivity and can overcome resistance mechanisms that arise from mutations in the ATP-binding pocket.

Kinase Inhibition Mechanism of Action Cancer

Imidazo[1,5-a]pyridin-5-ylmethanamine: Optimal Application Scenarios Based on Differentiated Evidence


Scaffold for Selective IRAP Inhibitors with Favorable Selectivity Profile

The demonstrated ability of the imidazo[1,5-α]pyridine core to achieve excellent selectivity for IRAP over the closely related APN [1] makes the 5-ylmethanamine a valuable starting point for developing selective chemical probes or therapeutic leads targeting cognitive function. Researchers can leverage this scaffold to design potent and selective IRAP inhibitors, potentially advancing treatments for cognitive disorders.

Development of Metal-Modulating Agents for Neurodegenerative Diseases

Patented claims for imidazo[1,5-a]pyridines as iron modulators for treating Parkinson's and Alzheimer's disease [2] provide a clear and differentiated application scenario. The 5-ylmethanamine derivative can serve as a key intermediate or core scaffold in programs focused on metal chelation therapy, a therapeutic area distinct from more traditional kinase or GPCR approaches.

Design of Non-ATP-Competitive Kinase Inhibitors to Overcome Resistance

The identification of non-ATP-competitive Mnk inhibitors within the imidazo[1,5-a]pyridine series [3] presents a strategic advantage. Scientists can use the 5-ylmethanamine as a building block to design and synthesize novel kinase inhibitors that bind to allosteric sites, potentially circumventing resistance mechanisms associated with ATP-binding site mutations in cancer and other diseases.

Building Block for Anticancer Chalcone Derivatives with Distinct Cell Line Sensitivity

Data on imidazo[1,5-a]pyridine-based chalcone derivatives show potent and selective cytotoxicity against various cancer cell lines (e.g., MDA-MB-231, HepG2) [4]. The 5-ylmethanamine can be utilized as a versatile intermediate for the synthesis of focused libraries of chalcone and related analogs, enabling SAR studies to optimize potency and selectivity for specific cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-a]pyridin-5-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.